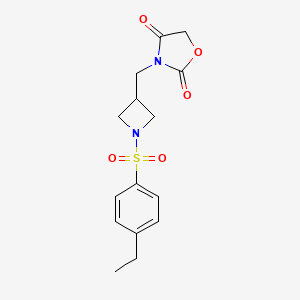

3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[[1-(4-ethylphenyl)sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S/c1-2-11-3-5-13(6-4-11)23(20,21)16-7-12(8-16)9-17-14(18)10-22-15(17)19/h3-6,12H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYBDXZBDDQDDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials

Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.

Oxazolidine-2,4-dione Formation: The final step involves the formation of the oxazolidine-2,4-dione core through a cyclization reaction involving a suitable diol and a carbonyl compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids or sulfoxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmaceutical Agent Development

The compound can serve as a foundational building block in the synthesis of novel pharmaceutical agents. Its unique structural features, including the oxazolidine core and sulfonyl group, facilitate interactions with biological targets such as enzymes and receptors. This property positions it as a candidate for developing drugs aimed at treating various diseases, particularly those involving enzyme inhibition or receptor modulation.

Mechanism of Action

In medicinal applications, the mechanism of action typically involves binding to specific molecular targets, leading to either inhibition or activation of biochemical pathways. For instance, compounds with similar structures have shown efficacy in targeting bacterial transpeptidase enzymes, crucial for bacterial cell wall synthesis, which is vital in antibiotic development .

Organic Synthesis

Intermediate in Synthesis

3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione acts as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable asset in developing new synthetic methodologies. Researchers can utilize this compound to create derivatives with enhanced biological activities or novel properties.

Synthetic Methodologies

The compound's synthesis can involve multiple steps, including the formation of the azetidine ring and subsequent functionalization with different groups. This versatility allows for tailored modifications that can lead to compounds with specific desired characteristics.

Material Science

Development of Novel Materials

The unique structural attributes of this compound make it a candidate for developing advanced materials. Its properties could be harnessed in creating polymers or catalysts with specific functionalities.

Potential Applications

In material science, the compound could be explored for applications such as:

- Catalysis: Utilizing its chemical reactivity to facilitate various chemical reactions.

- Polymer Science: Investigating its role as a monomer or additive in polymer formulations to enhance material properties.

Case Study 1: Antibacterial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antibacterial activity against various pathogens. In vitro studies demonstrated that these compounds could inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Case Study 2: Synthesis and Characterization

A study focused on synthesizing derivatives of the compound revealed that modifications to its structure could enhance its biological activity. Various synthetic routes were explored to optimize yield and purity while maintaining biological efficacy. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis of these derivatives .

Mechanism of Action

The mechanism of action of 3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

- 3-((1-((4-Methylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- 3-((1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- 3-((1-((4-Fluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Uniqueness

The uniqueness of 3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione lies in the presence of the 4-ethylphenyl moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications compared to its analogs.

Biological Activity

3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring an azetidine ring and an oxazolidine core, positions it as a candidate for various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

The synthesis of this compound involves several key steps:

- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving suitable amines and alkyl halides under basic conditions.

- Oxazolidine-2,4-dione Formation : The final cyclization involves a diol and a carbonyl compound under acidic conditions.

The compound's molecular formula is , with a molecular weight of 349.4 g/mol. Its structural features suggest potential reactivity in various chemical environments, including oxidation and substitution reactions.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate these targets through binding interactions that either inhibit or activate biochemical pathways, leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives of oxazolidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways .

Case Study:

In a comparative study, various synthesized thiazolidin derivatives were evaluated for their antiproliferative effects against human cancer cell lines (A549, HepG2, MCF-7). The results revealed that certain derivatives exhibited lower IC50 values compared to standard treatments like irinotecan, suggesting promising anticancer activity .

Antibacterial Activity

The compound has also been assessed for antibacterial properties. Similar thiazolidin derivatives demonstrated effectiveness against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antibacterial | Inhibition of Gram-positive bacteria | |

| Enzyme Inhibition | Modulation of specific enzyme activities |

Mechanisms Under Investigation

Research indicates that the biological activities may be attributed to the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation.

- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed.

- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have shown potential in reducing ROS levels in inflammatory models .

Q & A

Q. Divergent synthetic yields in literature: What variables require scrutiny?

- Methodological Answer : Compare reaction scales (mg vs. gram-scale), purity of starting materials (e.g., azetidine hydrochloride), and workup procedures (e.g., recrystallization solvents). Reproduce conditions from patents (e.g., EP 2022/028472 ) with exact reagent grades and inert atmospheres to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.